molecular formula C27H26ClN5O7 B12438972 Betrixaban; maleic acid

Betrixaban; maleic acid

Cat. No.: B12438972
M. Wt: 568.0 g/mol
InChI Key: DTSJEZCXVWQKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Betrixaban can be synthesized through a multi-step process starting from 5-methoxy-2-nitrobenzoic acid. The synthetic route involves reduction, acylation, chlorination, and amidine formation . The key steps include:

Industrial Production Methods

For industrial-scale production, a scalable route involving seven steps has been developed. This method uses cost-effective amide formation and 2-methyltetrahydrofuran as a reaction solvent and for extraction in multiple stages. The overall yield of this process is approximately 38%, with high purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

Betrixaban undergoes several types of chemical reactions, including:

    Reduction: The initial reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

    Acylation: Multiple acylation steps to form amides.

    Chlorination: Introduction of chlorine atoms in the synthesis process.

    Amidine Formation: Final step to form the amidine group.

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is Betrixaban itself, with high purity and yield .

Scientific Research Applications

Betrixaban has a wide range of scientific research applications:

Mechanism of Action

Betrixaban exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade. By inhibiting Factor Xa, Betrixaban prevents the formation of thrombin and subsequently reduces the formation of fibrin clots . This mechanism is independent of cofactors and is both competitive and reversible .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Betrixaban is unique among these compounds due to its longer half-life, lower renal excretion, and lack of metabolism by the CYP3A4 enzyme. These properties make it particularly suitable for patients with renal impairment and those at risk of drug-drug interactions .

Biological Activity

Betrixaban is an innovative oral anticoagulant that functions as a direct inhibitor of Factor Xa, a key enzyme in the coagulation cascade. This article explores the biological activity of Betrixaban in its maleate salt form, focusing on its mechanisms, efficacy, pharmacokinetics, and clinical applications.

Chemical Structure and Properties

Betrixaban is chemically identified as N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide maleate. The maleate salt enhances its solubility and stability, which is crucial for pharmaceutical applications.

Key Characteristics:

  • Molecular Formula: C21H24ClN3O4
  • Solubility: Improved due to the maleate form
  • Dosing: Once-daily oral administration

Betrixaban selectively inhibits Factor Xa, preventing the conversion of prothrombin to thrombin. This inhibition effectively reduces thrombus formation, making it particularly useful in the prevention of venous thromboembolism (VTE) in surgical patients .

Pharmacokinetics

Betrixaban exhibits a long half-life that supports once-daily dosing. It is minimally metabolized by the Cytochrome P450 enzyme system, reducing the potential for drug interactions. The drug is primarily excreted unchanged via bile, making it suitable for patients with varying degrees of renal function .

Clinical Efficacy

Clinical Trials:

  • APEX Study: This pivotal Phase 3 trial demonstrated that betrixaban significantly reduced VTE events compared to enoxaparin, with a relative risk reduction of 0.75 (95% CI 0.61-0.91) .
  • EXPLORE-Xa Study: Evaluated safety and tolerability in patients with atrial fibrillation, showing a lower incidence of major bleeding compared to warfarin .

Table 1: Comparison of Anticoagulants

Compound NameMechanism of ActionUnique Features
BetrixabanDirect Factor Xa inhibitorOnce-daily dosing without routine monitoring
RivaroxabanDirect Factor Xa inhibitorDifferent chemical structure; once-daily dosing
ApixabanDirect Factor Xa inhibitorHigher selectivity; twice-daily dosing
DabigatranDirect Thrombin inhibitorRequires monitoring; different target enzyme

Case Studies

A notable case study highlighted the solubility challenges associated with betrixaban maleate. Researchers found that a new salt-cocrystal hydrate form exhibited a lower melting point but surprisingly showed tenfold lower solubility under various pH conditions due to the common-ion effect . This finding emphasizes the complexity of drug solubility and its implications for bioavailability.

Safety Profile

While betrixaban has demonstrated efficacy in reducing VTE events, it is not without risks. Common adverse events include bleeding complications, which were reported in approximately 54% of patients treated with betrixaban compared to 52% on enoxaparin . The management of these risks is crucial in clinical settings.

Properties

IUPAC Name

but-2-enedioic acid;N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3.C4H4O4/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20;5-3(6)1-2-4(7)8/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSJEZCXVWQKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.